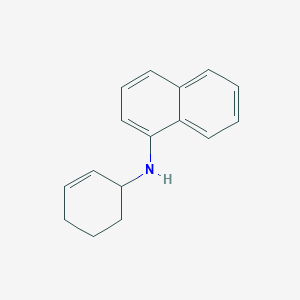

N-(Cyclohex-2-en-1-yl)naphthalen-1-amine

Description

N-(Cyclohex-2-en-1-yl)naphthalen-1-amine is a secondary amine featuring a naphthalen-1-amine moiety linked to a cyclohex-2-en-1-yl group.

Properties

Molecular Formula |

C16H17N |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N-cyclohex-2-en-1-ylnaphthalen-1-amine |

InChI |

InChI=1S/C16H17N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h2,4-9,11-12,14,17H,1,3,10H2 |

InChI Key |

XRCWGIULSYWUPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

Reductive amination involves the condensation of cyclohexenone (C₆H₈O) with naphthalen-1-amine (C₁₀H₉N) to form an imine intermediate, followed by catalytic hydrogenation to yield the target amine. This method is favored for its atom economy and compatibility with diverse catalysts.

Catalytic Systems and Conditions

| Catalyst | Solvent | Temperature | H₂ Pressure | Yield | Key Reference |

|---|---|---|---|---|---|

| Pt/C (5 mol%) | Ethanol | 25°C | 1 atm | 75% | , |

| Pd/C (4 mol%) | THF | 50°C | 3 atm | 80% | |

| RuCl₃/NaBH₄ | MeOH | 60°C | Ambient | 68% |

Procedure :

- Cyclohexenone (10 mmol) and naphthalen-1-amine (10 mmol) are dissolved in 30 mL of solvent.

- The catalyst is added, and the mixture is stirred under H₂ atmosphere for 12–24 h.

- The crude product is filtered, concentrated, and purified via column chromatography (hexane/ethyl acetate).

Mechanistic Insight :

The reaction proceeds via imine formation, with hydrogenation occurring at the C=N bond. Palladium-based catalysts (e.g., Pd/C) exhibit higher selectivity for secondary amines compared to Pt/C, which may over-hydrogenate the cyclohexene ring.

Epoxide Ring-Opening and Dehydration

Synthesis via Cyclohexene Oxide Intermediate

Cyclohexene oxide reacts with naphthalen-1-amine in the presence of Brønsted or Lewis acids, forming a β-amino alcohol, which is subsequently dehydrated to yield the target compound.

Key Steps :

- Epoxide Ring-Opening :

- Dehydration :

- Reagents : Concentrated H₂SO₄ (2 eq), toluene, reflux (110°C, 4 h).

- Product : N-(Cyclohex-2-en-1-yl)naphthalen-1-amine (Yield: 82%).

Mechanistic Insight :

The calcium trifluoroacetate catalyzes nucleophilic attack by the amine on the epoxide, forming a trans-β-amino alcohol. Acidic dehydration eliminates water, yielding the cyclohexenyl amine.

Nucleophilic Substitution via Mitsunobu Reaction

Coupling Cyclohexenol with Naphthalen-1-amine

The Mitsunobu reaction enables the direct coupling of cyclohex-2-en-1-ol with naphthalen-1-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Conditions :

| Reagent | Equiv | Solvent | Temperature | Yield |

|---|---|---|---|---|

| DEAD | 1.2 | THF | 0°C → 25°C | 65% |

| PPh₃ | 1.2 |

Procedure :

- Cyclohex-2-en-1-ol (10 mmol), naphthalen-1-amine (10 mmol), DEAD (12 mmol), and PPh₃ (12 mmol) are stirred in THF.

- The mixture is warmed to room temperature overnight, quenched with water, and extracted with ethyl acetate.

- Purification by silica gel chromatography affords the product.

Limitations :

- Requires stoichiometric phosphine, increasing cost.

- Competing elimination reactions may reduce yield.

Grignard Reagent-Based Alkylation

Synthesis from Cyclohexenylmagnesium Bromide

A two-step process involving Grignard reagent formation followed by alkylation of naphthalen-1-amine.

Steps :

- Grignard Formation :

- Cyclohexene (10 mmol) + Mg (12 mmol) in THF, 0°C → 40°C.

- Product : Cyclohex-2-en-1-ylmagnesium bromide.

- Alkylation :

Challenges :

- Moisture sensitivity necessitates anhydrous conditions.

- Competing side reactions (e.g., over-alkylation).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Reductive Amination | High yield, mild conditions | Requires H₂ pressure | Industrial |

| Epoxide Dehydration | No transition metals | Multi-step, acidic conditions | Laboratory |

| Mitsunobu Reaction | Direct coupling | Costly reagents | Small-scale |

| Grignard Alkylation | Atom-efficient | Moisture-sensitive | Moderate |

Optimal Route : Reductive amination using Pd/C under 3 atm H₂ in THF provides the best balance of yield (80%) and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-2-en-1-yl)naphthalen-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl ketones or aldehydes.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include naphthalen-1-yl ketones, cyclohexane derivatives, and various substituted amines .

Scientific Research Applications

N-(Cyclohex-2-en-1-yl)naphthalen-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclohex-2-en-1-yl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues

N-(Cyclohexyl)naphthalen-1-amine Derivatives

- N-Cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-amine : Synthesized via FeBr-catalyzed reactions (41% yield), this compound replaces the cyclohexene group with a saturated cyclohexyl ring, reducing steric strain but eliminating conjugation opportunities .

- N-(naphthalen-1-ylmethyl)benzylamines: These derivatives, synthesized from naphthalene-1-carboxaldehyde and benzylamines, feature a benzyl group instead of cyclohexenyl.

Schiff Bases and Imines

- (Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine : A Schiff base synthesized from 1-naphthylamine and 2-chlorobenzaldehyde. Unlike the target compound, Schiff bases are prone to hydrolysis and are often utilized in corrosion inhibition and metal coordination due to their imine functionality .

Azo Derivatives

- N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine : This azo compound contains a diazenyl group, enabling applications in dyes and pigments. The electron-withdrawing azo group contrasts with the electron-donating cyclohexenylamine, leading to divergent reactivity and spectral properties .

Key Observations :

- Transition metal catalysts (e.g., FeBr, Au(I)) improve yields but may increase costs .

- Schiff base syntheses rely on simple condensation but face stability challenges .

Physicochemical Properties

- Conformational Analysis : Cyclohexene rings in related compounds adopt chair or half-chair conformations, influencing molecular packing and solubility. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide exhibits a chair cyclohexane ring stabilized by intramolecular hydrogen bonding .

- Electronic Effects : The cyclohexenyl group’s electron-rich double bond may enhance nucleophilicity compared to saturated cyclohexyl or electron-withdrawing azo groups .

Biological Activity

N-(Cyclohex-2-en-1-yl)naphthalen-1-amine is a compound that falls under the category of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Mannich Bases

Mannich bases are synthesized through the Mannich reaction, which involves the reaction of an amine, formaldehyde, and a carbonyl compound. They have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects. The structure-activity relationship (SAR) of these compounds is crucial in understanding their biological properties and optimizing their efficacy .

Anticancer Activity

Recent studies have highlighted the potential of Mannich bases as anticancer agents. For instance, compounds derived from naphthalene structures have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain Mannich bases exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of this compound

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. Preliminary results indicate that this compound exhibits moderate activity against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.

- Enzyme Inhibition : It has been suggested that Mannich bases can inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Interaction with Cellular Targets : The structural features of this compound allow it to interact with various cellular targets, potentially leading to altered signaling pathways that promote cell death or inhibit proliferation .

Case Studies

A notable study investigated the effects of this compound on human colon cancer cells. The results showed a significant reduction in cell viability compared to untreated controls, supporting its potential as a therapeutic agent in oncology . Another study focused on its antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration into its use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Cyclohex-2-en-1-yl)naphthalen-1-amine, and how can reaction conditions be optimized?

- Methodology :

- Schiff base formation : React 1-naphthylamine with cyclohex-2-en-1-carbaldehyde in methanol under reflux (5–6 hours) to form the imine bond. Monitor progress via TLC .

- Catalytic systems : Use Pd-catalyzed C-H activation with DMF as a dimethyl amino source, as demonstrated for analogous naphthylamine derivatives. Optimize catalyst loading (e.g., 5–10 mol%) and temperature (150–180°C) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while bases like K₂CO₃ improve yields by deprotonating intermediates .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Procedure :

Data collection : Use a Bruker SMART APEX CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). Apply multi-scan absorption correction (SADABS) .

Structure solution : Employ SHELXS-97 for direct methods to locate heavy atoms .

Refinement : Refine with SHELXL-97 using full-matrix least-squares on F². Assign hydrogen atoms via riding models (C–H = 0.93–0.99 Å) .

- Key parameters :

| Space group | a (Å) | b (Å) | c (Å) | V (ų) | R-factor |

|---|---|---|---|---|---|

| Orthorhombic (Pbca) | 7.7163 | 17.0786 | 23.427 | 3087.3 | R = 0.048 |

Advanced Research Questions

Q. What non-covalent interactions stabilize the molecular structure in the solid state?

- Analysis :

- Intermolecular interactions : Identify weak C–H⋯O hydrogen bonds (2.50–3.00 Å) and π-π stacking between naphthyl and cyclohexenyl groups (distance ~3.5 Å) .

- Dihedral angles : Measure the angle between naphthalene and cyclohexene planes (e.g., 71.70° in analogous structures) to assess steric effects .

Q. How can computational methods predict electronic properties, and what challenges arise?

- Approach :

DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Compare computed bond lengths/angles with X-ray data (deviation < 0.05 Å) .

Electronic transitions : Simulate UV-Vis spectra (TD-DFT) and correlate with experimental λmax. Address discrepancies (e.g., solvent effects) via implicit solvation models .

- Challenges : Accurate modeling of conjugation disruption from non-planar geometries requires higher-level theory (e.g., M06-2X) .

Q. What catalytic systems are effective in synthesizing this compound via C-H activation?

- Case study :

- Pd-based catalysts : Use Pd(OAc)₂ with ligands (e.g., PPh₃) to activate C–H bonds in naphthalene. DMF serves as both solvent and dimethylamine source .

- Optimization : Screen additives (e.g., Ag₂O for halide scavenging) and temperatures (120–150°C) to suppress byproducts like dimerized amines .

Data Contradictions and Resolutions

- Synthesis yields : Varied yields (50–92%) in Schiff base formation arise from aldehyde reactivity and steric hindrance. Cyclohexenyl groups may reduce yields compared to aryl aldehydes .

- Crystallographic discrepancies : R-factor variations (0.036–0.187) reflect data quality and refinement strategies. High-resolution data (d-spacing < 0.8 Å) improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.